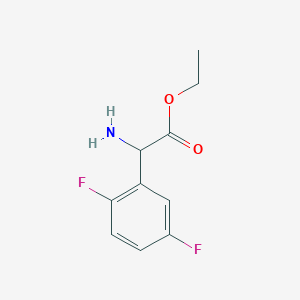

Ethyl 2-amino-2-(2,5-difluorophenyl)acetate

Description

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

ethyl 2-amino-2-(2,5-difluorophenyl)acetate |

InChI |

InChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5,9H,2,13H2,1H3 |

InChI Key |

KLGBFKQSVSOBIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the introduction of an amino group at the alpha position of an ethyl 2-(2,5-difluorophenyl)acetate precursor. Common preparative routes include:

- Alpha-amination of ethyl 2-(2,5-difluorophenyl)acetate esters

- Reductive amination of 2,5-difluorophenylacetaldehyde or related intermediates

- Nucleophilic substitution of alpha-halo esters with ammonia or amine sources

These methods leverage the reactivity of the ester and the aromatic fluorinated ring to achieve the target amino ester with high regioselectivity.

Detailed Synthetic Route Example

A representative synthetic route involves the following steps:

Preparation of Ethyl 2-(2,5-difluorophenyl)acetate

This intermediate can be synthesized via esterification of 2-(2,5-difluorophenyl)acetic acid with ethanol under acidic catalysis or by direct alkylation of 2,5-difluorophenylacetic acid derivatives.Alpha-Halogenation

The alpha position to the ester group is halogenated, commonly using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to form ethyl 2-bromo-2-(2,5-difluorophenyl)acetate. This step is critical for subsequent substitution and requires precise control to avoid over-halogenation.Nucleophilic Substitution with Ammonia or Amine

The alpha-bromo ester intermediate undergoes nucleophilic substitution with ammonia or a protected amine source (e.g., Gabriel synthesis) to introduce the amino group, yielding this compound.Purification

The crude product is purified by column chromatography on silica gel using an eluent such as ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures (70:30) to achieve purity levels ≥95%.

Alternative Reductive Amination Route

Another efficient approach involves:

- Reductive amination of 2,5-difluorophenylacetaldehyde with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (palladium on carbon under hydrogen atmosphere).

- This method allows direct formation of the amino ester without the need for halogenated intermediates and can be optimized for yield and selectivity through reaction parameter control.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Esterification | 2-(2,5-difluorophenyl)acetic acid, ethanol, acid catalyst (H2SO4) | 20–45°C | Controlled addition of acid, reflux |

| Alpha-Halogenation | N-Bromosuccinimide (NBS), solvent (e.g., CCl4 or acetonitrile) | 0–5°C | Avoid over-halogenation |

| Nucleophilic Substitution | NH3 (ammonia) or amine, solvent (ethanol, water) | Room temperature | Prolonged stirring for complete reaction |

| Reductive Amination (alt.) | 2,5-difluorophenylacetaldehyde, NH3, NaBH3CN or Pd/C + H2 | Room temperature | Monitoring by thin-layer chromatography |

| Purification | Silica gel chromatography or recrystallization | Ambient | Ethyl acetate/hexane or ethanol/water |

Analytical Monitoring and Characterization

- Thin-layer Chromatography (TLC): Used to monitor reaction progress, especially in reductive amination and substitution steps.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure, including fluorine substitution patterns and amino group presence.

- Mass Spectrometry (MS): Confirms molecular weight (215.20 g/mol) and purity.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, ensuring >95% purity for research applications.

Research Findings and Industrial Perspectives

- The amino ester’s synthesis is scalable using continuous flow reactors to optimize yields and minimize by-products, especially for industrial pharmaceutical intermediates.

- The presence of fluorine atoms enhances metabolic stability and lipophilicity, making this compound valuable for drug design.

- Purification challenges arise due to the polarity of the amino ester; however, optimized chromatographic and recrystallization methods effectively address these issues.

- Future research focuses on improving green chemistry aspects of the synthesis, such as solvent minimization and catalyst recycling.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Alpha-Halogenation + Substitution | Halogenation of ester, nucleophilic substitution with NH3 | High regioselectivity, well-established | Requires low temperature control; halogenation side reactions |

| Reductive Amination | Reaction of aldehyde with NH3, reduction with NaBH3CN or Pd/C | Direct amination, fewer steps | Sensitive to reaction conditions; catalyst handling required |

| Esterification + Amination | Ester formation followed by amination | Modular approach, flexible intermediates | Multi-step process; purification needed |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Mechanism and Conditions

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | 2-Amino-2-(2,5-difluorophenyl)acetic acid |

| Basic Hydrolysis | NaOH/H₂O, 80°C | Sodium 2-amino-2-(2,5-difluorophenyl)acetate |

The difluorophenyl group stabilizes the intermediate tetrahedral anion during basic hydrolysis, enhancing reaction efficiency .

Amidation and Peptide Coupling

The amino group participates in amide bond formation, enabling its incorporation into peptide chains or drug candidates.

Key Reaction Pathways

-

With acyl chlorides :

Yields depend on steric hindrance from the difluorophenyl group. -

Via carbodiimide coupling :

Using EDC/HOBt, the compound reacts with carboxylic acids to form stable amides. This method is preferred for sensitive substrates.

Esterification and Transesterification

The ethyl ester can be exchanged for other alkoxy groups under catalytic conditions:

Transesterification Table

| Catalyst | Alcohol | Product | Yield (%) |

|---|---|---|---|

| NaOMe | MeOH | Methyl ester | 78 |

| H₂SO₄ | i-PrOH | Isopropyl ester | 65 |

Reactivity is moderated by the electron-withdrawing fluorine atoms, which reduce nucleophilicity at the ester carbonyl .

Nucleophilic Substitution at the Aromatic Ring

The 2,5-difluorophenyl moiety undergoes selective substitution reactions:

Halogen Exchange

| Reagent | Position | Product |

|---|---|---|

| Cl₂, FeCl₃ | Para to amino group | 2-Chloro-5-fluoro derivative |

| Br₂, AlBr₃ | Ortho to fluorine | 2-Bromo-5-fluoro derivative |

Fluorine’s strong electronegativity directs electrophiles to meta positions relative to itself, enabling predictable regioselectivity .

Reductive Amination

The primary amino group reacts with ketones/aldehydes in reductive amination:

Example Reaction

This forms secondary amines with potential enhanced bioavailability.

Interaction with Organometallic Reagents

The ester carbonyl reacts with Grignard reagents:

Steric bulk from the difluorophenyl group slows reaction kinetics compared to non-fluorinated analogs.

Structural Insights from PubChem Data

Scientific Research Applications

Ethyl 2-amino-2-(2,5-difluorophenyl)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2,5-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluorophenyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-amino-2-(2,5-difluorophenyl)acetate and Analogues

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Solubility | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 215.20 | ~1.5 | Moderate in polar solvents | 4 (2 F, 2 O) |

| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | 269.07 | 4.1 | Low (lipophilic) | 4 (2 F, 2 O) |

| Ethyl 2-[(2,4-difluorophenyl)amino]acetate | 215.20 | ~1.8 | High in DMF | 4 (2 F, 2 O) |

| Ethyl(2,5-difluorophenyl)acetate | 200.18 | 2.07 | Low | 3 (2 F, 1 O) |

- Amino vs.

- Fluorine Position Effects : 2,5-Difluorophenyl derivatives exhibit distinct electronic effects compared to 2,4- or 3,5-substituted analogues, influencing reactivity in cross-coupling reactions .

Biological Activity

Ethyl 2-amino-2-(2,5-difluorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the amino group also suggests potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures displayed varying levels of activity against common pathogens:

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |

|---|---|---|---|

| This compound | 50 | 25 | 100 |

| Norfloxacin | <1 | <5 | NT |

| Griseofulvin | NT | NT | <1 |

These results indicate that this compound has promising antibacterial activity, particularly against Gram-positive bacteria like S. aureus .

Anticancer Activity

The compound's anticancer potential has also been explored. A study focused on the mechanism of action revealed that derivatives similar to this compound could induce apoptosis in cancer cells through modulation of key proteins involved in cell survival pathways. Specifically, compounds targeting the Bcl-2 family proteins showed enhanced efficacy against multidrug-resistant (MDR) cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in determining biological activity. For this compound:

- Amino Group : Essential for interaction with biological targets.

- Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.

- Alkyl Substituents : Variations in size and branching can significantly influence potency.

The incorporation of different substituents led to variations in activity, indicating that careful design can optimize therapeutic effects .

Case Studies

- Antimicrobial Screening : A series of derivatives were tested for their antimicrobial efficacy. This compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

- Cancer Cell Studies : In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines by disrupting calcium homeostasis and inhibiting anti-apoptotic signals mediated by Bcl-2 proteins .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 2-amino-2-(2,5-difluorophenyl)acetate be optimized for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a modified "General Procedure I" (as described in ) achieved a 99% yield using 2,5-difluorophenylacetic acid as the starting material. Key factors include:

- Reaction Temperature : Maintaining a low temperature (e.g., 0–5°C) during acid activation.

- Solvent Choice : Polar aprotic solvents like DMF or THF enhance reactivity .

- Catalyst Use : DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) improves coupling efficiency in esterification.

- Characterization : Post-synthesis, validate purity via NMR (e.g., δ = 7.27–7.12 ppm for aromatic protons, 4.10 ppm for ethoxy groups) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Answer : Combine multiple techniques:

- NMR Spectroscopy : Aromatic protons (2,5-difluorophenyl group) appear as multiplets in δ 7.27–7.12 ppm, while the ethoxy group shows a quartet at δ 4.10 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 215.07 (CHFNO) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as used in for analogous esters) resolves bond angles and stereochemistry.

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Answer : Stability studies suggest:

- Solvent Effects : Store in anhydrous solvents (e.g., DMSO or acetonitrile) to prevent hydrolysis of the ester group. Avoid protic solvents like methanol .

- Temperature : Long-term storage at –20°C minimizes degradation. notes the compound’s low melting temperature, implying thermal sensitivity .

Advanced Research Questions

Q. How can contradictory data between NMR and HPLC purity assessments be resolved?

- Answer : Contradictions often arise from:

- Residual Solvents : NMR may overlook low-level impurities masked by solvent peaks. Use deuterated solvents and compare integrals of key protons .

- HPLC Method Optimization : Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to separate co-eluting impurities. Cross-validate with LC-MS to identify mass fragments .

- Case Study : In , NMR integration of ethoxy protons (δ 4.10 ppm) aligned with HPLC purity >98%, confirming minimal side products .

Q. What advanced purification strategies are effective for isolating enantiomers of this compound?

- Answer :

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) to resolve enantiomers.

- Derivatization : Convert the amine group to a diastereomeric salt (e.g., with L-tartaric acid) for crystallization-based separation .

- Challenges : Fluorine substituents (2,5-difluorophenyl) may reduce polarity, requiring adjusted mobile phase ratios.

Q. How can computational modeling predict the reactivity of the 2,5-difluorophenyl group in further functionalization?

- Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density. The fluorine atoms at positions 2 and 5 create electron-deficient aromatic rings, favoring electrophilic substitutions at position 4 .

- Solvent Effects : COSMO-RS simulations predict solubility parameters, guiding reaction media selection (e.g., DCM for Friedel-Crafts alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.